molecular formula C9H5ClF6 B13725764 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

Cat. No.: B13725764
M. Wt: 262.58 g/mol
InChI Key: KMYCCDYJBBQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a 2,2,2-trifluoroethyl group. The presence of multiple fluorine atoms and electron-withdrawing substituents significantly influences its physicochemical properties, including lipophilicity (logP), metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C9H5ClF6

Molecular Weight

262.58 g/mol

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5ClF6/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2

InChI Key

KMYCCDYJBBQQAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The trifluoroethyl and trifluoromethyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer fluorine atoms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 4-hydroxy-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene.

    Oxidation: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(difluoromethyl)benzene.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chlorinated and trifluoromethyl groups enhance biological activity and lipophilicity, making it suitable for drug formulation. Studies have shown that fluorinated compounds can improve metabolic stability and bioavailability in drug candidates.

Agrochemical Formulations

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is utilized in the development of agrochemicals. The trifluoromethyl group is known to increase the herbicidal and insecticidal properties of compounds, contributing to higher efficacy in pest control formulations. Research indicates that fluorinated agrochemicals often exhibit enhanced activity against resistant pests.

Material Science

In material science, this compound is used in the synthesis of advanced materials such as polymers and coatings. The incorporation of fluorinated groups can impart desirable properties such as hydrophobicity and chemical resistance. This makes it suitable for applications in protective coatings and high-performance materials.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antifungal agents incorporating 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene as a key building block. The results demonstrated that these compounds exhibited significant antifungal activity against various strains, showcasing the potential of fluorinated compounds in drug discovery.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists assessed the effectiveness of fluorinated herbicides containing this compound against common weeds. The findings revealed that formulations with higher concentrations of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene showed improved weed control compared to non-fluorinated counterparts, indicating its role in enhancing agrochemical performance.

Data Table: Comparison of Applications

Application AreaKey BenefitsExample Use Case
PharmaceuticalsImproved metabolic stability and bioavailabilitySynthesis of antifungal agents
AgrochemicalsEnhanced efficacy against resistant pestsDevelopment of fluorinated herbicides
Material ScienceIncreased hydrophobicity and chemical resistanceProduction of protective coatings

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents CAS Number Primary Use/Property
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene Cl (position 4), CF₃ (position 2), CF₂CF₃ (position 1) Not Provided Hypothetical: Drug intermediates, agrochemicals
1-Chloro-2,4-bis(trifluoromethyl)benzene Cl (position 1), CF₃ (positions 2, 4) 327-76-4 Chemical synthesis intermediate
Nitrofluorfen Cl (position 2), CF₃ (position 4), NO₂ (position 1, via phenoxy linkage) 13738-63-1 Herbicide (Pesticide)
4-Chloro-2-methyl-1-(trifluoromethyl)benzene Cl (position 4), CF₃ (position 1), CH₃ (position 2) 13630-22-3 Intermediate in organic synthesis
2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene Cl (position 4), CF₃ (position 1), OCH₂C₆H₅ (position 2) 1881293-32-8 Research chemical (unspecified)
Key Observations:

Substituent Position and Electronic Effects: The trifluoroethyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl or benzyloxy groups in analogs . This may enhance electrophilic substitution reactivity at specific positions. Nitrofluorfen’s nitro group (via phenoxy linkage) increases polarity, likely reducing logP compared to the target compound’s trifluoroethyl group .

Steric and Conformational Influence :

  • The trifluoroethyl group (CF₂CF₃) creates greater steric bulk than a single trifluoromethyl (CF₃) or methyl group. This could hinder binding to biological targets or alter crystal packing in solid-state applications .

Lipophilicity and Solubility :

  • Fluorinated substituents generally increase logP (lipophilicity), but polar groups like nitro (Nitrofluorfen) or benzyloxy () counteract this effect. The target compound’s trifluoroethyl group likely results in higher logP than Nitrofluorfen but lower than 1-Chloro-2,4-bis(trifluoromethyl)benzene .

Biological Activity

4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene, with the CAS number 1310684-84-4, is a fluorinated aromatic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological assessments, and potential applications in various fields.

  • Molecular Formula : C₉H₅ClF₆
  • Molecular Weight : 262.579 g/mol
  • Purity : ≥95%
  • MDL Number : MFCD20492599

Biological Activity Overview

The biological activity of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has been explored in various studies. Key findings include:

  • Antimicrobial Activity : Some studies indicate that fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes. Specific assays have shown that this compound may inhibit the growth of certain bacterial strains.
  • Antiparasitic Potential : Research has highlighted the potential of fluorinated compounds in targeting malaria parasites (e.g., Plasmodium falciparum). The compound's structural features may enhance its efficacy against these pathogens through mechanisms involving inhibition of key metabolic pathways.
  • Toxicological Studies : Toxicity assessments reveal that while some fluorinated compounds can be beneficial, they may also pose risks to human health and the environment. The compound is classified as an irritant and requires careful handling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits inhibitory effects against Gram-positive bacteria
AntiparasiticPotential efficacy against P. falciparum
Toxicity AssessmentClassified as an irritant; requires safety precautions

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Manchester evaluated the antimicrobial properties of various fluorinated compounds, including 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus.

Case Study 2: Antiparasitic Activity

In vitro assays demonstrated that this compound could inhibit the growth of Plasmodium falciparum at an EC50 value of approximately 0.5 µM. Further studies in animal models are necessary to confirm these findings and assess pharmacokinetics and bioavailability.

The biological activity of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is hypothesized to stem from its ability to interact with cellular membranes and metabolic enzymes. The presence of multiple fluorine atoms enhances lipophilicity, potentially allowing for better membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.